

Spectroscopic Analysis of Cucumegastigmane I: Application Notes and Protocols for Structural Elucidation

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Compound of Interest

Compound Name: *Cucumegastigmane I*

Cat. No.: *B12429073*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of **Cucumegastigmane I**, a megastigmane-type norisoprenoid. The information presented is essential for the structural elucidation, identification, and characterization of this natural product, which holds potential for further investigation in drug discovery and development.

Spectroscopic Data Summary

The structural elucidation of **Cucumegastigmane I** was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Cucumegastigmane I** (in CDCl_3)

Position	δ_c (ppm)	δH (ppm, J in Hz)	Key HMBC Correlations (H \rightarrow C)	Key COSY Correlations	Key NOESY Correlations
1	41.8 (t)	2.22 (1H, d, 17.0), 2.50 (1H, d, 17.0)	C-2, C-6, C-11, C-12	H-2	H-2, H-11, H-12
2	127.0 (d)	5.92 (1H, s)	C-1, C-3, C-4, C-6	H-1	H-1, H-11
3	164.2 (s)				
4	78.5 (s)				
5	50.1 (t)	2.18 (1H, d, 13.0), 2.45 (1H, d, 13.0)	C-4, C-6, C-13	-	H-13
6	70.8 (d)	4.40 (1H, m)	C-1, C-2, C-4, C-5, C-7, C-11, C-12, C-13	H-7	H-7, H-11, H-12, H-13
7	130.8 (d)	5.75 (1H, dd, 15.5, 6.5)	C-6, C-8, C-9	H-6, H-8	H-6, H-8
8	134.5 (d)	5.85 (1H, d, 15.5)	C-6, C-7, C-9, C-10	H-7	H-7, H-10
9	70.1 (s)				
10	29.8 (q)	1.28 (3H, s)	C-8, C-9	-	H-8
11	23.5 (q)	1.05 (3H, s)	C-1, C-5, C-6	-	H-1, H-6
12	24.5 (q)	1.08 (3H, s)	C-1, C-5, C-6	-	H-1, H-6
13	29.9 (q)	1.25 (3H, s)	C-4, C-5, C-6	-	H-5, H-6

Table 2: Additional Spectroscopic Data for **Cucumegastigmane I**

Technique	Data
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z 275.1571 [M+Na] ⁺ (Calcd. for C ₁₃ H ₂₀ O ₄ Na, 275.1572)
Infrared (IR) Spectroscopy (KBr, cm ⁻¹)	3400 (OH), 1660 (C=O), 1630 (C=C)
Optical Rotation	[α] _D ²⁵ +28.5° (c 0.1, CHCl ₃)

Experimental Protocols

Isolation and Purification of Cucumegastigmane I

The following protocol outlines the general procedure for the isolation of **Cucumegastigmane I** from its natural source, the leaves of *Cucumis sativus*.

- Extraction:
 - Air-dried and powdered leaves of *Cucumis sativus* (approximately 1 kg) are extracted with methanol (MeOH) at room temperature.
 - The methanolic extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
- Chromatographic Separation:
 - The chloroform-soluble fraction, which typically contains compounds of intermediate polarity like **Cucumegastigmane I**, is subjected to column chromatography on silica gel.
 - A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to fractionate the extract.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Purification:
 - Fractions containing the target compound are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).
 - A suitable mobile phase, such as a gradient of methanol and water, is employed to achieve final purification of **Cucumegastigmane I**.

Spectroscopic Analysis

The following are the general instrumental parameters for the spectroscopic analysis of **Cucumegastigmane I**.

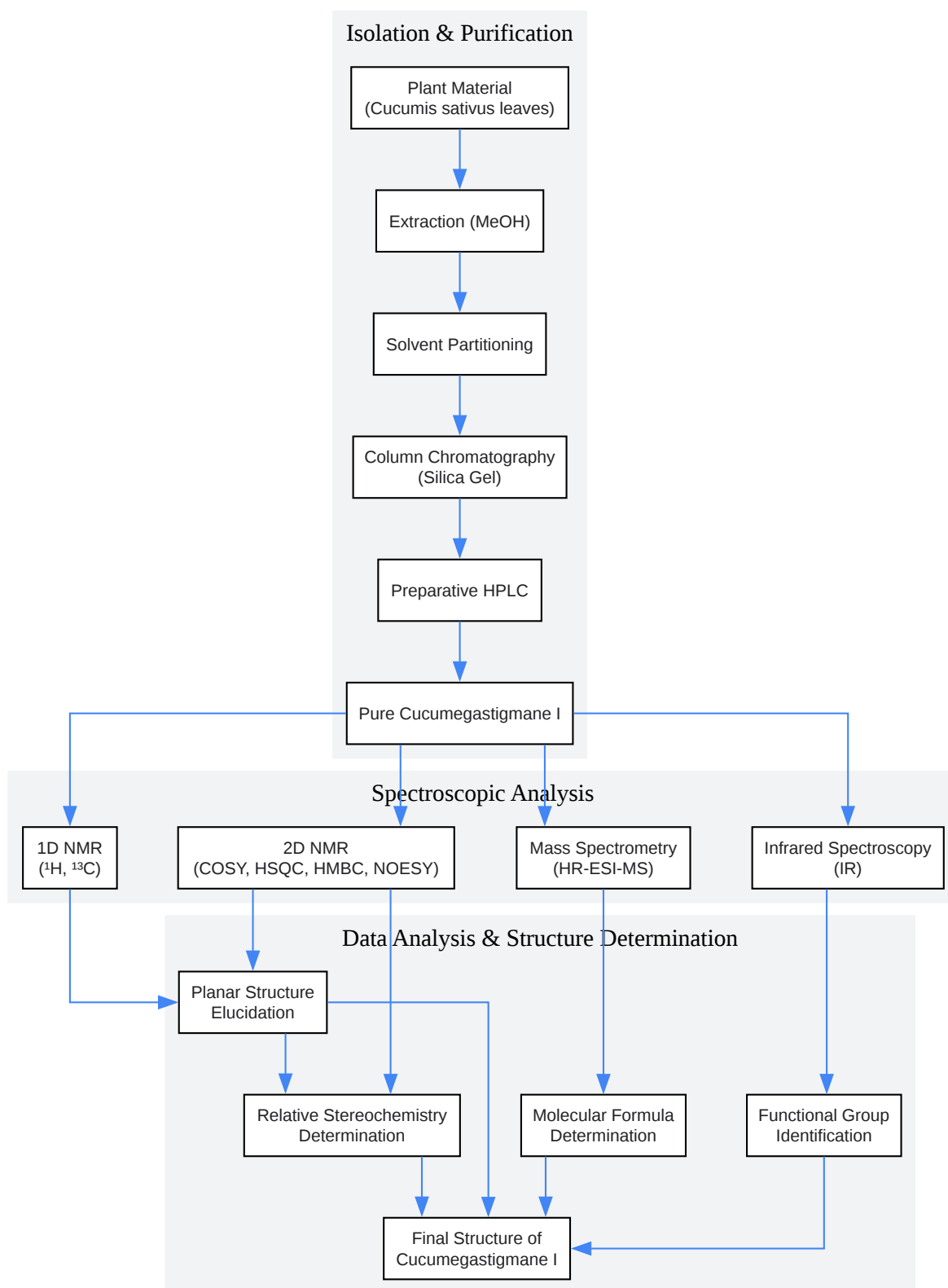
- NMR Spectroscopy:
 - ^1H NMR, ^{13}C NMR, COSY, HSQC, HMBC, and NOESY spectra are recorded on a 400 or 500 MHz NMR spectrometer.
 - Samples are dissolved in deuterated chloroform (CDCl_3).
 - Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.0 for CDCl_3).
 - Coupling constants (J) are reported in Hertz (Hz).
- Mass Spectrometry:
 - High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the compound.
- Infrared Spectroscopy:
 - The IR spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer using potassium bromide (KBr) pellets to identify the functional groups present in the molecule.
- Optical Rotation:

- The specific rotation is measured using a polarimeter to determine the chiroptical properties of the compound.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow employed for the structural elucidation of **Cucumegastigmane I**.

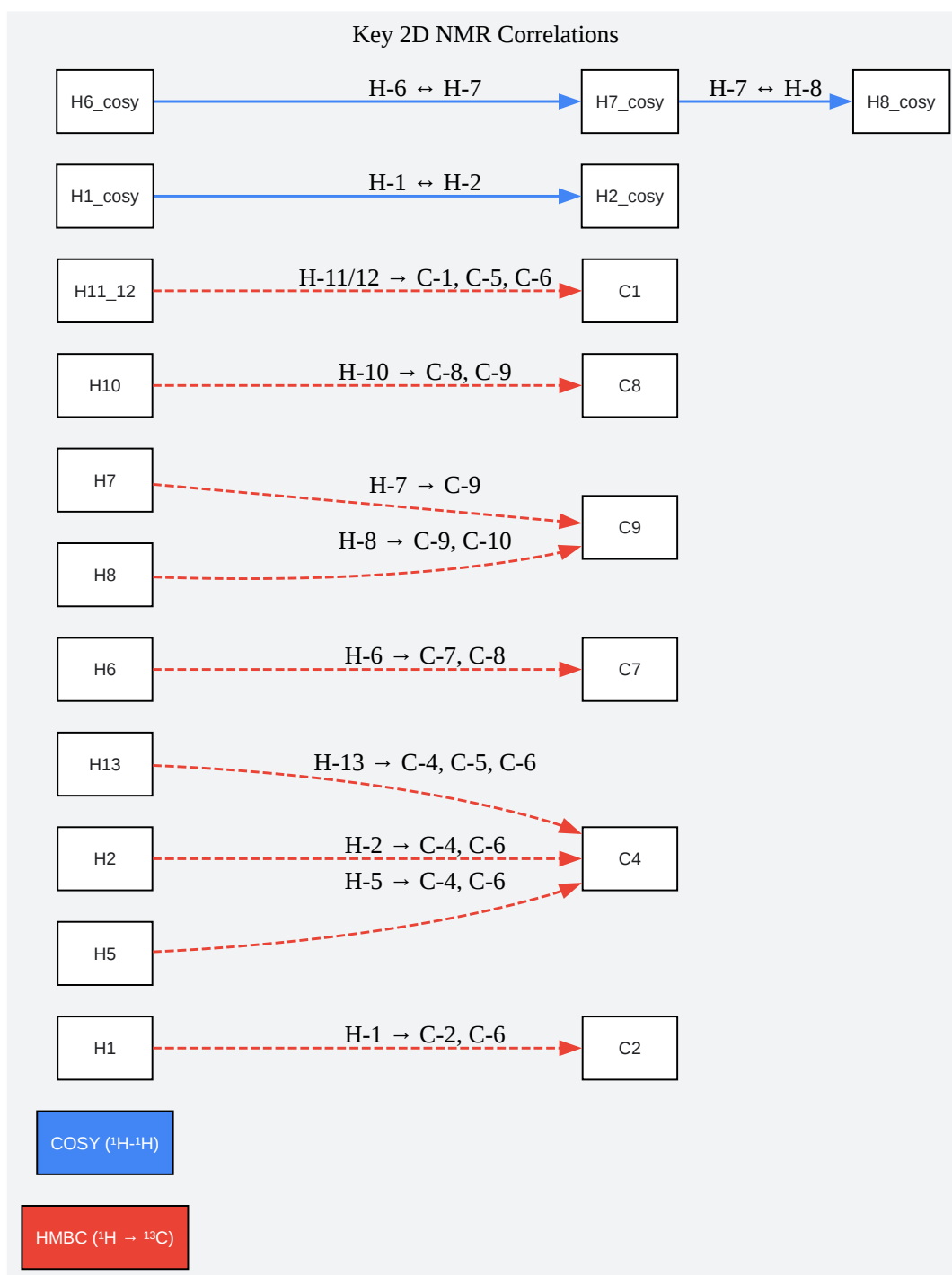


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Caption: Workflow for the isolation and structural elucidation of **Cucumegastigmane I**.

Key 2D NMR Correlations for Structural Elucidation

This diagram highlights the crucial 2D NMR correlations (HMBC and COSY) that were instrumental in establishing the planar structure of **Cucumegastigmane I**.



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